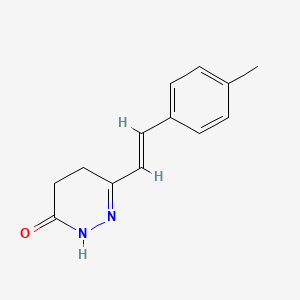

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone” is a novel pyridazin-3(2H)-one derivative . It has been synthesized and characterized by FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal structure of the compound. Unfortunately, the specific details of the molecular structure are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been synthesized and characterized through various techniques including FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis, and single-crystal X-ray diffraction. Advanced computational methods like DFT/B3LYP with 6–31+G (d,p) basis set have been employed to calculate the molecular geometry, vibrational frequencies, electronic absorption spectra, chemical shift values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) surface maps. This rigorous characterization affirms the compound's stability and provides a foundation for exploring its potential applications in material science and pharmacology (Daoui et al., 2021).

Chemical Reactivity and Modification

The chemical structure of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone allows for various modifications, leading to the creation of a range of derivatives with potential pharmacological activities. These modifications can involve nucleophilic substitution reactions that introduce different functional groups, enhancing the molecule's reactivity and possibly its bioactivity. Sequential nucleophilic aromatic substitution processes have been demonstrated as effective methods for synthesizing polysubstituted pyridazinones, showcasing the compound's versatility as a scaffold in drug discovery (Pattison et al., 2009).

Potential Pharmacological Applications

The structural motif of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is present in various compounds exhibiting significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. This suggests its potential utility in developing new therapeutic agents aimed at cardiovascular diseases. The specific pharmacological effects observed with certain derivatives highlight the importance of this chemical structure in medicinal chemistry research (Thyes et al., 1983).

Molecular Solubility and Drug Formulation

Understanding the solubility and thermodynamic behavior of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives is crucial for drug formulation. Studies have explored the solubility of related pyridazinone derivatives in various solvents, providing insights into their solvation behavior and potential bioavailability challenges. Such research is vital for developing effective drug delivery systems for compounds with low water solubility, ensuring their therapeutic efficacy (Shakeel et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRXRGNLTUGNFP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2977825.png)

![N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2977826.png)

![N'-(3,4-dihydroquinolin-2-yl)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2977829.png)

![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)

![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)